molecular formula C6H3ClFNO3 B1592491 4-Chloro-5-fluoro-2-nitrophenol CAS No. 345-25-5

4-Chloro-5-fluoro-2-nitrophenol

Cat. No.: B1592491
CAS No.: 345-25-5
M. Wt: 191.54 g/mol
InChI Key: MCCVRPMINWUWOS-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is characterized by the presence of a chloro group (-Cl), a fluoro group (-F), and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-5-fluoro-2-nitrophenol can be synthesized through several methods, including nitration of 4-chloro-5-fluorophenol. The nitration reaction typically involves treating the phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-2-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are employed.

  • Substitution: Halogenation reactions can be performed using halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

  • Oxidation: Formation of 4-chloro-5-fluoro-2-nitrobenzoic acid.

  • Reduction: Formation of 4-chloro-5-fluoro-2-aminophenol.

  • Substitution: Formation of dihalogenated derivatives such as 4,6-dichloro-5-fluoro-2-nitrophenol.

Scientific Research Applications

4-Chloro-5-fluoro-2-nitrophenol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications extend to the development of new materials, dyes, and pigments.

Mechanism of Action

The mechanism by which 4-Chloro-5-fluoro-2-nitrophenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-nitrophenol

  • 2,4-Dichloro-5-fluorophenol

  • 4-Chloro-2-fluoro-5-nitrophenol

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Biological Activity

4-Chloro-5-fluoro-2-nitrophenol (C6H3ClFNO3) is a chloronitrophenol compound that exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of chlorine and fluorine substituents on the phenolic ring, which contribute to its unique chemical reactivity. The molecular weight of the compound is approximately 191.54 g/mol. Its structure allows for interactions with various biological targets, influencing its activity profile.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus817.0 ± 0.40
Escherichia coli1615.0 ± 0.30
Pseudomonas aeruginosa3212.0 ± 0.20

2. Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction processes. These intermediates can interact with cellular components, leading to various biological effects such as oxidative stress and enzyme inhibition.

Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study: Antimicrobial Efficacy
    In a recent study, the antimicrobial efficacy of this compound was assessed against clinical isolates of bacteria from infected patients. The results indicated that the compound was effective against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent .
  • Environmental Impact Studies
    Research has also focused on the environmental degradation of nitrophenols, including this compound. Fungal strains capable of degrading this compound were identified, with degradation rates measured over time. The average degradation percentage after 72 hours was found to be significant, indicating potential for bioremediation applications .

Q & A

Basic Questions

Q. Q1. What are the recommended methods for synthesizing and characterizing 4-Chloro-5-fluoro-2-nitrophenol?

Answer:

  • Synthesis : Standard routes involve electrophilic aromatic substitution (e.g., nitration of halogenated phenolic precursors). Chlorination and fluorination steps require precise control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) to avoid over-substitution .
  • Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, IR for nitro (-NO₂) and hydroxyl (-OH) groups, and mass spectrometry (HRMS) for molecular weight validation (191.54 g/mol) . Purity (≥95%) can be verified via HPLC with UV detection at 254 nm .

Q. Q2. How should researchers handle solubility and storage challenges for this compound?

Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Prepare stock solutions in DMSO at 10 mM for biological assays, ensuring minimal moisture exposure .
  • Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent decomposition. Avoid prolonged exposure to light due to nitro group photolability .

Advanced Research Questions

Q. Q3. What are the key reactivity patterns of this compound in cross-coupling reactions?

Answer:

  • Nitro Group Reactivity : The nitro group at position 2 can undergo reduction (e.g., catalytic hydrogenation with Pd/C) to form amino derivatives, useful in dye synthesis or as intermediates for heterocyclic compounds .
  • Halogen Substitution : Chlorine and fluorine at positions 4 and 5 participate in Ullmann or Buchwald-Hartwig couplings. Use CuI or Pd catalysts for aryl-aryl bond formation, but note steric hindrance from adjacent substituents .

Q. Q4. How can computational modeling predict the compound’s behavior in biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., nitroreductases) using software like GROMACS. Focus on nitro group orientation for redox potential predictions .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and membrane permeability, suggesting moderate bioavailability. Validate experimentally via Caco-2 cell assays .

Q. Q5. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Answer:

  • NMR Shifts : Discrepancies in aromatic proton shifts (δ 7.5–8.5 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃). Always report solvent and internal standards (e.g., TMS) .
  • Mass Fragmentation : Variability in MS/MS patterns (e.g., m/z 191 → 145) may reflect ion source differences (ESI vs. EI). Cross-validate using high-resolution instruments .

Q. Q6. What strategies optimize its use as a precursor for fluorinated heterocycles?

Answer:

  • Cyclization Reactions : React with thioureas or amidines under microwave irradiation (120°C, 30 min) to form benzoxazoles or quinazolines. Monitor fluorinated byproducts via ¹⁹F NMR .
  • Protection/Deprotection : Protect the phenolic -OH with acetyl groups before functionalizing the nitro group. Deprotect with NaOH/MeOH post-reaction .

Q. Methodological Challenges & Solutions

Q. Q7. How to address low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Isolation : Purify intermediates (e.g., 4-chloro-5-fluoro-2-nitroanisole) via column chromatography (hexane:EtOAc, 3:1) before deprotection .
  • Catalyst Optimization : Screen Pd/C ratios (5–10%) for nitro reductions. Additives like NH₄HCO₃ improve selectivity .

Q. Q8. What safety protocols are critical given its hazardous properties?

Answer:

  • Hazard Mitigation : Use fume hoods for handling (H302: harmful if swallowed; H317: skin sensitization). Wear nitrile gloves and PPE to avoid dermal exposure .
  • Waste Disposal : Neutralize nitro-containing waste with NaHCO₃ before incineration to prevent environmental release .

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVRPMINWUWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626304
Record name 4-Chloro-5-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-25-5
Record name 4-Chloro-5-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoro-2-nitrophenol
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Synthesis routes and methods

Procedure details

4-chloro-3-fluorophenol (2.38 g, 16.2 mmol) was dissolved in DCE (32 mL) and tetrabutylammonium bromide (0.524 g, 1.62 mmol) was added. HNO3 70% (2.1 mL, 32 mmol) was diluted with H2O (18.9 mL) to make a 7% HNO3 solution. This solution was added to the reaction mixture which was then stirred at rt for 4 h at which time the reaction was judged complete by TLC. The reaction was poured into H2O and extracted with DCM (3×). The combined organic layers were dried over MgSO4, filtered and concentrated in vacuo. The resulting residue was adsorbed onto silica gel and flash chromatographed to give the title compound of step A (2.29 g, 74%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.76 (br. s., 1H), 8.18 (d, J=8.1 Hz, 1H), 7.10 (d, J=10.6 Hz, 1H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.524 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
74%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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